Praeruptorin C

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

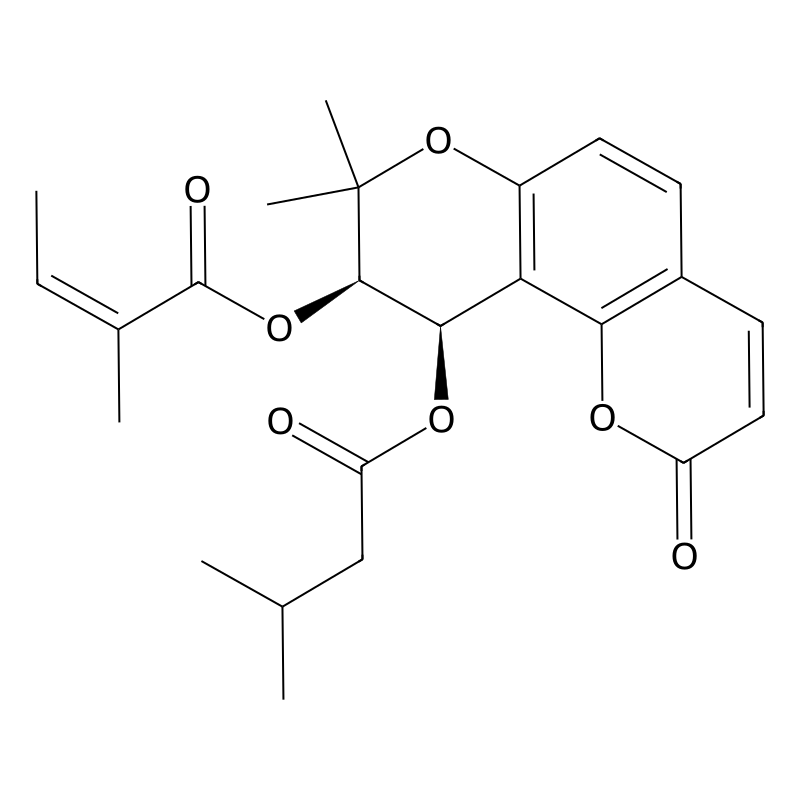

Praeruptorin C is a bioactive compound derived from the roots of Peucedanum praeruptorum, a plant traditionally used in Chinese medicine. It belongs to a class of compounds known as coumarins, characterized by their unique chemical structure, which includes a fused benzopyran moiety. The molecular formula of Praeruptorin C is , and it has a molecular weight of approximately 428.47 g/mol. This compound exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, making it a subject of considerable interest in medicinal chemistry and pharmacology .

- Oxidation: This reaction can lead to hydroxylated derivatives, which may exhibit altered biological activities.

- Reduction: Utilizing reducing agents such as sodium borohydride can yield reduced forms of the compound.

- Substitution Reactions: These reactions can modify functional groups on the Praeruptorin C structure, potentially enhancing its therapeutic efficacy .

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions under which these reactions occur are typically controlled for temperature and pH to optimize yield and purity .

Praeruptorin C has demonstrated significant biological activities:

- Antioxidant Activity: It acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects: The compound inhibits pathways associated with inflammation, particularly through the suppression of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways .

- Anticancer Properties: Studies indicate that Praeruptorin C can inhibit the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest and apoptosis. It affects key signaling pathways involved in tumor growth and metastasis .

Additionally, Praeruptorin C is noted for its ability to enhance the expression of multidrug resistance-associated protein 2, indicating potential implications in drug metabolism and interactions .

The synthesis of Praeruptorin C primarily involves extraction from the roots of Peucedanum praeruptorum. The extraction process typically utilizes solvents such as methanol or ethanol to isolate the compound effectively. Following extraction, purification techniques like column chromatography are employed to obtain high-purity Praeruptorin C .

In laboratory settings, semi-synthetic methods have also been explored to derive new derivatives with enhanced biological activities by modifying specific functional groups on the original structure .

Praeruptorin C has several applications across various fields:

- Pharmaceutical Development: Its anti-inflammatory and anticancer properties make it a candidate for developing new therapeutic agents targeting diseases such as osteoporosis and lung cancer.

- Nutraceuticals: Due to its antioxidant properties, it is investigated for use in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress .

- Herbal Medicine: As part of traditional medicine formulations, it is used for treating respiratory conditions and other ailments associated with inflammation and oxidative damage .

Research has shown that Praeruptorin C interacts with various biological pathways, particularly those involving drug metabolism. It has been found to upregulate cytochrome P450 3A4 expression through the pregnane X receptor-mediated pathway, suggesting implications for herb-drug interactions in clinical settings. This interaction may affect how other drugs are metabolized when taken alongside herbal preparations containing Praeruptorin C .

Praeruptorin C shares structural similarities with other compounds derived from Peucedanum praeruptorum, notably:

- Praeruptorin A

- Praeruptorin B

Comparison TableCompound Unique Features Biological Activity Praeruptorin A Strong anti-inflammatory effects; calcium antagonist Inhibits inflammation; potential use in hypertension Praeruptorin B Exhibits antihypertensive properties Similar anti-inflammatory effects Praeruptorin C Unique combination of anti-inflammatory and anticancer properties Inhibits tumor growth; enhances drug metabolism

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Praeruptorin A | Strong anti-inflammatory effects; calcium antagonist | Inhibits inflammation; potential use in hypertension |

| Praeruptorin B | Exhibits antihypertensive properties | Similar anti-inflammatory effects |

| Praeruptorin C | Unique combination of anti-inflammatory and anticancer properties | Inhibits tumor growth; enhances drug metabolism |

What sets Praeruptorin C apart is its additional benefits in inhibiting osteoclast formation and resorption, making it particularly promising for osteoporosis treatment. While all three compounds exhibit similar pharmacological effects, Praeruptorin C's unique profile enhances its potential therapeutic applications .